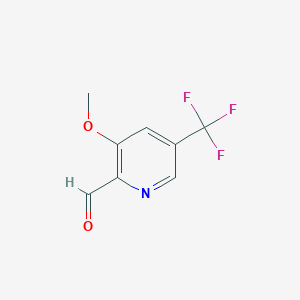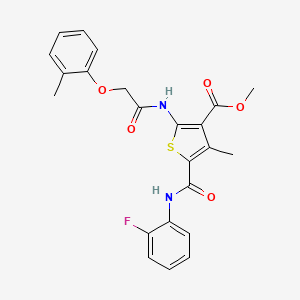
3-Methoxy-5-(trifluoromethyl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of picolinaldehyde, featuring a methoxy group at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(trifluoromethyl)picolinaldehyde typically involves the introduction of the methoxy and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 3-methoxypyridine with trifluoromethylating agents under controlled conditions. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack or Reimer-Tiemann reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methoxy-5-(trifluoromethyl)picolinic acid.
Reduction: 3-Methoxy-5-(trifluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methoxy-5-(trifluoromethyl)picolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)picolinic acid
- 3-Methoxy-5-(trifluoromethyl)picolinyl alcohol
- 5-Methoxy-3-(trifluoromethyl)picolinaldehyde
Uniqueness
3-Methoxy-5-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the pyridine ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
3-methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-2-5(8(9,10)11)3-12-6(7)4-13/h2-4H,1H3 |
InChI-Schlüssel |
QNYIYWJILAOCSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)

![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)







